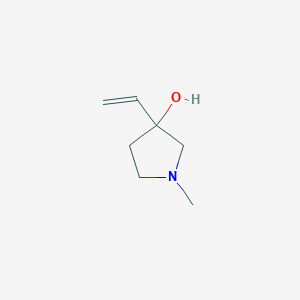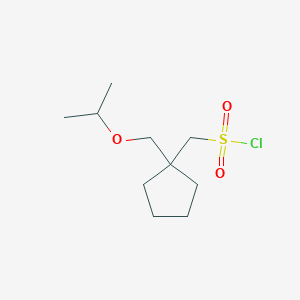
(S)-2-Isopropylpyrrolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(propan-2-yl)pyrrolidin-3-one is a chiral compound belonging to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring, which is a cyclic amide. The presence of the chiral center at the second position and the isopropyl group makes this compound unique in its structural and stereochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(propan-2-yl)pyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino acid derivative with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring. The stereochemistry is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of (2S)-2-(propan-2-yl)pyrrolidin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(propan-2-yl)pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-(propan-2-yl)pyrrolidin-3-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure.
Medicine
In medicine, derivatives of pyrrolidinones are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
Industrially, (2S)-2-(propan-2-yl)pyrrolidin-3-one can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-(propan-2-yl)pyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center and functional groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(methyl)pyrrolidin-3-one
- (2S)-2-(ethyl)pyrrolidin-3-one
- (2S)-2-(butyl)pyrrolidin-3-one
Uniqueness
(2S)-2-(propan-2-yl)pyrrolidin-3-one is unique due to its specific isopropyl group, which influences its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(2S)-2-propan-2-ylpyrrolidin-3-one |
InChI |
InChI=1S/C7H13NO/c1-5(2)7-6(9)3-4-8-7/h5,7-8H,3-4H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
XNRZTDDFOAYOTG-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)CCN1 |
Kanonische SMILES |
CC(C)C1C(=O)CCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


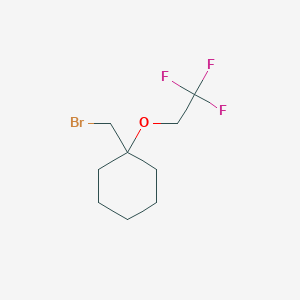
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)
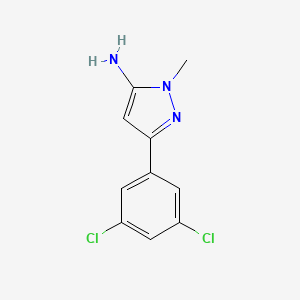
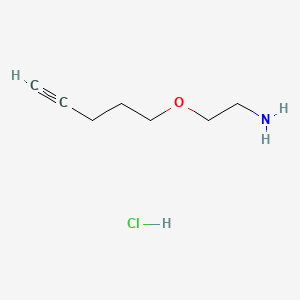

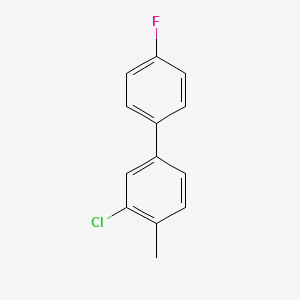
![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
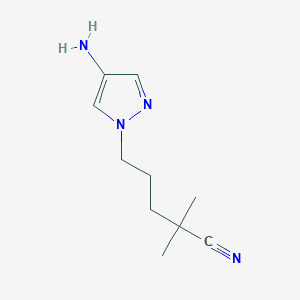
![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
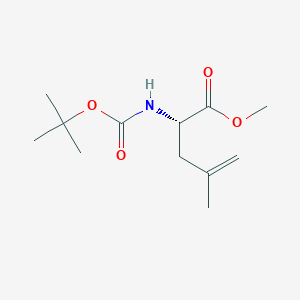
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)
![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
